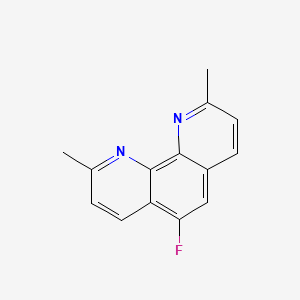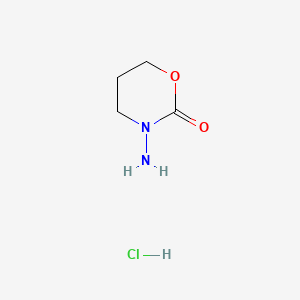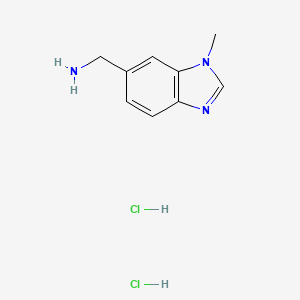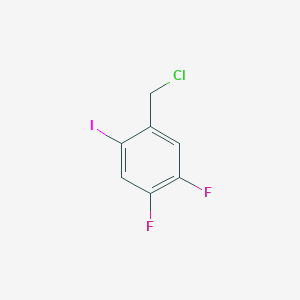
1-(Chloromethyl)-4,5-difluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4,5-difluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of a difluoroiodobenzene precursor. This reaction can be catalyzed by Lewis acids such as zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . The reaction is carried out in a solvent like dichloromethane at controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzenes, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-(Chloromethyl)-4,5-difluoro-2-iodobenzene has significant applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-fluoro-2-iodobenzene
- 1-(Chloromethyl)-4,5-difluorobenzene
- 1-(Chloromethyl)-2-iodobenzene
Comparison: 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H4ClF2I |
|---|---|
Molecular Weight |
288.46 g/mol |
IUPAC Name |
1-(chloromethyl)-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 |
InChI Key |
XGDOIYGTKCXGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
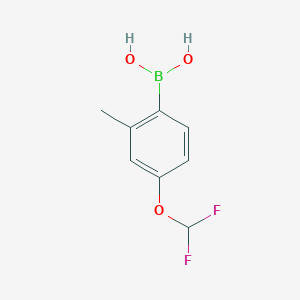
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)
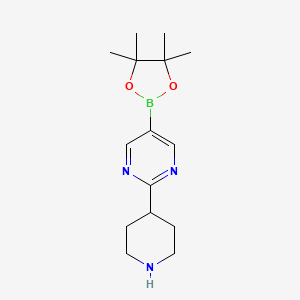
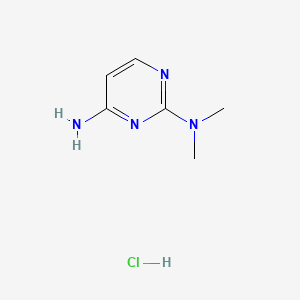
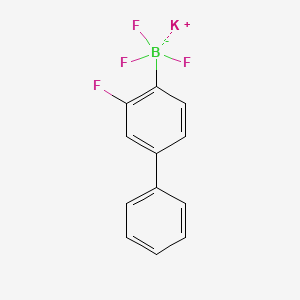
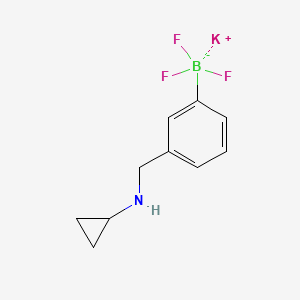
![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
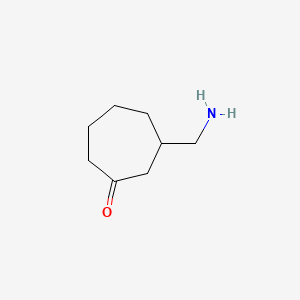
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
